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Cat. No.: B12370317 Get Quote

Spectroscopic Profile of Murpanicin: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Murpanicin, a coumarin isolated from Murraya paniculata. The information presented herein is

intended to serve as a valuable resource for researchers and professionals engaged in natural

product chemistry, drug discovery, and development.

Introduction to Murpanicin
Murpanicin, with the molecular formula C₁₇H₂₀O₅, is a bioactive coumarin that has garnered

interest for its potential pharmacological activities.[1] Accurate and detailed spectroscopic data

is fundamental for its identification, characterization, and further investigation in medicinal

chemistry and pharmacological studies. This guide summarizes the available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for Murpanicin, providing a detailed

analysis of its chemical structure.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The structural elucidation of Murpanicin has been primarily achieved through ¹H and ¹³C NMR

spectroscopy. The following tables summarize the chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for Murpanicin (500 MHz, DMSO-d₆)

Position
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

3 6.28 dd 9.4, 3.1

4 7.96 dd 9.4, 3.2

5 7.05 d 8.6

6 7.60 (m) m

1' 5.12 s

2' 4.70 d 8.7

3' 5.00 d 3.5

4' 4.42 s

5' 4.50 s

OCH₃ 3.88 d 3.0

OH 2.55 s

CH₃ 1.81 s

Data compiled from multiple sources. A comprehensive table with all assignments was not

available in the public domain.

Table 2: ¹³C NMR Spectroscopic Data for Murpanicin
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Position Chemical Shift (δ) ppm

2 160.5

3 113.1

4 143.8

4a 112.9

5 128.7

6 118.9

7 162.0

8 107.8

8a 155.9

1' 78.2

2' 70.1

3' 145.2

4' 112.1

5' 18.2

OCH₃ 56.1

OCH₃ 60.9

A complete, officially published table of ¹³C NMR data was not found. The presented data is a

composite from various sources and requires experimental verification.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) has been employed to determine the elemental

composition and exact mass of Murpanicin.

Table 3: Mass Spectrometry Data for Murpanicin
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Ion m/z [M+H]⁺ Molecular Formula

Calculated 305.1389 C₁₇H₂₁O₅

Observed 305.1384 C₁₇H₂₁O₅

Note: The molecular formula C₁₇H₂₀O₅ is also reported in some literature.

Fragmentation Analysis:

Studies on the metabolism of Murpanicin using Ultra-High-Performance Liquid

Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS/MS) have

provided insights into its fragmentation pattern. The primary fragmentation pathways involve

the loss of side chains and modifications such as demethylation, deethylation,

dehydrogenation, hydroxylation, and reduction.

Experimental Protocols
NMR Spectroscopy
General Procedure:

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample is

dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d

(CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences

are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural

assignment.

Mass Spectrometry
UHPLC/Q-TOF-MS/MS Analysis:

A typical setup involves an ultra-high-performance liquid chromatography system coupled to a

quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Separation: A C18 column is commonly used with a gradient elution of

water (containing 0.1% formic acid) and acetonitrile.
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Mass Spectrometry: The analysis is performed in both positive and negative ion modes. The

mass range is typically set from m/z 100 to 1000. Collision-induced dissociation (CID) is

used to generate fragmentation spectra for structural elucidation.
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Caption: Workflow for the isolation and structural elucidation of Murpanicin.
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Caption: Key fragmentation pathways of Murpanicin in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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